molecular formula C20H19NO4 B557861 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid CAS No. 885951-77-9

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid

Cat. No. B557861
M. Wt: 337,38 g/mole
InChI Key: QGLSMDZVGLRTKH-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 885951-77-9, is a chemical with the linear formula C20H19NO4 . It has a molecular weight of 337.38 . The IUPAC name for this compound is 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclobutanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 574.7°C at 760 mmHg . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Amino Acid Functionalization for Enhanced Quantum Dots

Amino acids are significant in biological molecules, showcasing properties like zwitterionic and amphoteric nature. When used to functionalize carbon-based quantum dots, amino acids can substantially enhance the electronic and optical properties of these quantum dots. The resulting amino acid-functionalized quantum dots exhibit high solubility, sustainability, and biocompatibility, making them ideal for optoelectronic devices. This review highlights various amino acids based on their desired applications, functionalization techniques, and the future scope of these materials across different domains, including sensors and energy storage systems (Pavithra V Ravi et al., 2021).

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids serve as attractive biorenewable chemicals due to their structural flexibility and usage as precursors for various industrial chemicals. However, their potential as microbial inhibitors at sub-optimal concentrations poses challenges for microbial fermentative production. Understanding the effects of carboxylic acids on microbial cells, including membrane damage and internal pH decrease, is crucial for developing metabolic engineering strategies to enhance microbial robustness and improve industrial performance (L. Jarboe et al., 2013).

Applications in Biomass-derived Chemicals

Levulinic acid, produced entirely from biomass, highlights the potential of carboxylic acid derivatives in synthesizing value-added chemicals and drug synthesis. Its flexible, diverse nature and the presence of carbonyl and carboxyl functional groups make it a unique and cost-effective option in drug synthesis. Levulinic acid and its derivatives have applications in cancer treatment, medical materials, and other fields, emphasizing the role of carboxylic acid functionalities in medicinal chemistry (Mingyue Zhang et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLSMDZVGLRTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363749
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid

CAS RN

885951-77-9
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanecarboxylic acid
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